N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound that combines an indole moiety with a nicotinamide structure, linked via a tetrahydrofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Nicotinamide Derivative Preparation: The nicotinamide component can be prepared from nicotinic acid through amidation reactions.
Linking via Tetrahydrofuran: The tetrahydrofuran group is introduced through etherification reactions, often using tetrahydrofuran-3-ol and appropriate coupling agents.
Final Coupling: The final step involves coupling the indole derivative with the nicotinamide derivative using a suitable linker, such as tetrahydrofuran, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.
Reduction: The nitro group in nicotinamide can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the nicotinamide amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Amino derivatives of nicotinamide.
Substitution: Various substituted indole or nicotinamide derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a probe to study indole and nicotinamide-related biochemical pathways. Its structural similarity to natural products can make it a useful tool in understanding enzyme-substrate interactions and metabolic processes.
Medicine
In medicine, this compound has potential as a therapeutic agent. The indole moiety is known for its presence in many bioactive molecules, including serotonin and melatonin analogs. The nicotinamide component is related to vitamin B3, which plays a crucial role in cellular metabolism. Thus, this compound could be explored for its potential in treating metabolic disorders, neurological conditions, or as an anti-cancer agent.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties might also make it suitable for use in specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide would depend on its specific biological target. Generally, compounds containing indole and nicotinamide moieties can interact with a variety of molecular targets, including enzymes, receptors, and DNA.
Molecular Targets: Potential targets include serotonin receptors, nicotinamide adenine dinucleotide (NAD)-dependent enzymes, and various kinases.
Pathways Involved: The compound could modulate pathways related to neurotransmission, energy metabolism, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog that lacks the indole and tetrahydrofuran groups.
Indole-3-acetic acid: An indole derivative with a carboxylic acid group instead of the nicotinamide moiety.
Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring but lacking the indole and nicotinamide components.
Uniqueness
N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to its combination of three distinct functional groups: indole, tetrahydrofuran, and nicotinamide. This combination is not commonly found in natural products or other synthetic compounds, making it a valuable molecule for exploring new chemical and biological spaces.
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18(22-11-13-10-21-17-6-2-1-4-15(13)17)16-5-3-8-20-19(16)25-14-7-9-24-12-14/h1-6,8,10,14,21H,7,9,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVNVSPHMRTKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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